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Compound of Interest

Compound Name: Acid green 20

Cat. No.: B15136020 Get Quote

Staining Nucleic Acids in Dead Cells with a
Green Fluorescent Dye
Disclaimer: Initial research did not yield any established protocols for the use of Acid Green 20
as a nucleic acid stain for identifying dead cells. The following application notes and protocols

are based on the principles of commercially available, scientifically validated green fluorescent

nucleic acid stains that are impermeant to live cells and stain the nuclei of dead cells. These

dyes, such as SYTOX™ Green and DyeTOX™ Green, serve as reliable alternatives for viability

assessment in research and drug development.

Application Notes
Principle of Dead Cell Staining
This method utilizes a high-affinity green fluorescent nucleic acid stain that is unable to cross

the intact plasma membrane of live cells. In contrast, cells with compromised membranes, a

hallmark of cell death, are permeable to the dye. Upon entry into a dead cell, the dye binds to

nucleic acids, leading to a significant enhancement of its fluorescence. This differential staining

allows for the clear distinction between live and dead cell populations in a sample. The bright

green fluorescence emitted upon nucleic acid binding can be visualized using fluorescence

microscopy or quantified by flow cytometry.
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Viability Assessment: A straightforward and reliable method to determine the percentage of

dead cells in a cell culture population.

Cytotoxicity Assays: To evaluate the cytotoxic effects of chemical compounds or therapeutic

agents on cell lines.

Monitoring Cell Health: Routine monitoring of cell culture health and integrity.

Exclusion of Non-viable Cells in Analysis: For excluding dead cells from analysis in

techniques like flow cytometry to ensure data accuracy.

Advantages
High Specificity for Dead Cells: The dye is cell-impermeant, ensuring that only cells with

compromised membranes are stained.

Bright and Photostable Signal: Produces a strong and stable fluorescent signal upon binding

to nucleic acids.

Simple and Rapid Protocol: The staining procedure is quick and can be easily incorporated

into existing workflows.

Compatibility: Can be used in conjunction with other fluorescent probes for multi-parameter

analysis.

Quantitative Data Summary
The following tables provide an overview of the typical characteristics of a green fluorescent

dead cell stain and example data from a cytotoxicity assay.
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Parameter Value Reference

Excitation Maximum ~504 nm [1]

Emission Maximum ~523 nm [1]

Recommended Concentration 10 nM - 1 µM [1]

Instrument Compatibility
Fluorescence Microscope,

Flow Cytometer

Storage ≤–20°C, Protect from light [1][2]

Treatment Group
% Dead Cells
(Fluorescence
Microscopy)

Mean Fluorescence
Intensity (Flow Cytometry)

Untreated Control 3.5% 150

Vehicle Control 4.2% 180

Compound X (10 µM) 45.8% 2500

Compound X (50 µM) 89.1% 8750

Experimental Protocols
Reagent Preparation

Stock Solution: Prepare a 1 mM stock solution of the green fluorescent nucleic acid stain in

dimethyl sulfoxide (DMSO).[2]

Staining Solution: On the day of the experiment, dilute the stock solution to the desired

working concentration (e.g., 1 µM) in a phosphate-free buffer such as Hank's Balanced Salt

Solution (HBSS).[1] It is recommended to determine the optimal concentration for your

specific cell type and application, typically in the range of 10 nM to 1 µM.[1]

Cell Preparation
Culture cells under desired experimental conditions.
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For adherent cells, gently detach them from the culture vessel using a non-enzymatic cell

dissociation solution or trypsin.

For suspension cells, collect them by centrifugation.

Wash the cells once with phosphate-buffered saline (PBS).

Resuspend the cells in the desired buffer for staining at a concentration of 1 x 10^6 cells/mL.

Staining Protocol for Fluorescence Microscopy
Seed cells in a suitable imaging dish or plate.

After experimental treatment, remove the culture medium and wash the cells once with PBS.

Add the prepared staining solution to cover the cells.

Incubate for 15-30 minutes at room temperature, protected from light.[1]

Remove the staining solution and wash the cells two to three times with a phosphate-free

buffer.[1]

Image the cells using a fluorescence microscope with a standard GFP or FITC filter set.[1]

Live cells will show minimal to no fluorescence, while dead cells will exhibit bright green

nuclear staining.

Staining Protocol for Flow Cytometry
Prepare a single-cell suspension as described in the "Cell Preparation" section.

Add the green fluorescent nucleic acid stain directly to the cell suspension at the

predetermined optimal concentration.

Incubate for 15 minutes at room temperature, protected from light.[3]

The cells can be analyzed directly on a flow cytometer without a wash step.[3]

Use appropriate laser and filter settings for GFP or FITC to detect the green fluorescence.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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